4-(benzyloxy)-N-methylaniline hydrochloride
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Overview
Description
4-(Benzyloxy)-N-methylaniline hydrochloride is an organic compound with the molecular formula C13H13NO·HCl. It is a crystalline powder that is slightly soluble in water and has a melting point of 228°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-methylaniline hydrochloride typically involves the reaction of 4-benzyloxyaniline with methylating agents under controlled conditions. One common method is the methylation of 4-benzyloxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain the desired crystalline form .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Benzyloxy)-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyaniline: Similar in structure but lacks the methyl group on the nitrogen atom.
4-Methoxyaniline: Contains a methoxy group instead of a benzyloxy group.
N-Methylaniline: Lacks the benzyloxy group and has only a methyl group on the nitrogen atom.
Uniqueness
4-(Benzyloxy)-N-methylaniline hydrochloride is unique due to the presence of both the benzyloxy and N-methyl groups, which confer specific chemical properties and reactivity. This combination allows for unique applications in synthesis and research that are not possible with the similar compounds listed above .
Properties
IUPAC Name |
N-methyl-4-phenylmethoxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJSUFFFZSUWBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607289-69-9 |
Source
|
Record name | 4-(benzyloxy)-N-methylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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